

A Comprehensive Technical Guide to O-Desmethyl midostaurin-13C6

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Compound of Interest		
Compound Name:	O-Desmethyl midostaurin-13C6	
Cat. No.:	B15603105	Get Quote

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Introduction

O-Desmethyl midostaurin-13C6 is the isotopically labeled form of O-Desmethyl midostaurin, a major active metabolite of the multi-targeted kinase inhibitor, midostaurin. Midostaurin is a critical therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. The labeling of O-Desmethyl midostaurin with six carbon-13 atoms provides a crucial tool for researchers in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This technical guide provides an in-depth overview of **O-Desmethyl midostaurin-13C6**, including its chemical properties, metabolic pathway, relevant signaling cascades, and detailed experimental protocols.

Core Data Presentation Chemical and Pharmacokinetic Properties

The following tables summarize the key chemical and pharmacokinetic data for O-Desmethyl midostaurin and its parent compound, midostaurin.



Property	O-Desmethyl midostaurin-13C6	O-Desmethyl midostaurin (CGP62221)	Midostaurin
CAS Number	740816-86-8	740816-86-8 (unlabeled)	120685-11-2
Molecular Formula	C28 ¹³ C6H28N4O4	С34Н28N4О4	C35H30N4O4
Molecular Weight	562.58 g/mol	556.6 g/mol	570.6 g/mol
Synonyms	O-Desmethyl PKC412-13C6	CGP62221, O- Desmethyl PKC412	PKC412, CGP 41251
Plasma Half-life	Not applicable (used as a standard)	32 - 33.4 hours[1]	21 - 20.3 hours[1]
Plasma Protein Binding	Not applicable	>99.8%	>99.8%[1]
Primary Metabolizing Enzyme	Not applicable	CYP3A4	CYP3A4[1]

Pharmacokinetic Parameters of Midostaurin and its Major Metabolites

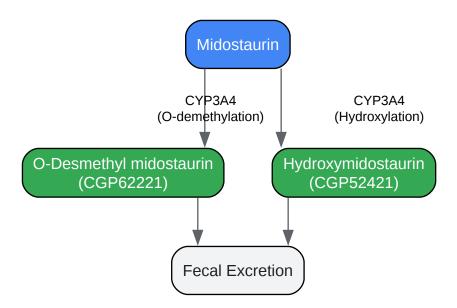
The following table presents key pharmacokinetic parameters of midostaurin and its two major active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421, in human plasma.



Parameter	Midostaurin	CGP62221	CGP52421
Tmax (median, hours)	1-3 (fasted)	Similar to midostaurin	Increases steadily, reaching steady state by 4 weeks[1]
Terminal Half-life (mean, hours)	21	32	482[1]
Relative Plasma Exposure (AUC)	22 ± 5%	28 ± 3%	38 ± 7%[1]
Mean Trough Plasma Concentration Ratio to Midostaurin	1	1.2 - 2.3	5.2 - 13.9[2]

Metabolic Pathway of Midostaurin

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. The two major metabolic pathways are O-demethylation, leading to the formation of O-Desmethyl midostaurin (CGP62221), and mono-hydroxylation, which produces CGP52421. Both of these metabolites are pharmacologically active.



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Caption: Metabolic conversion of midostaurin to its active metabolites.



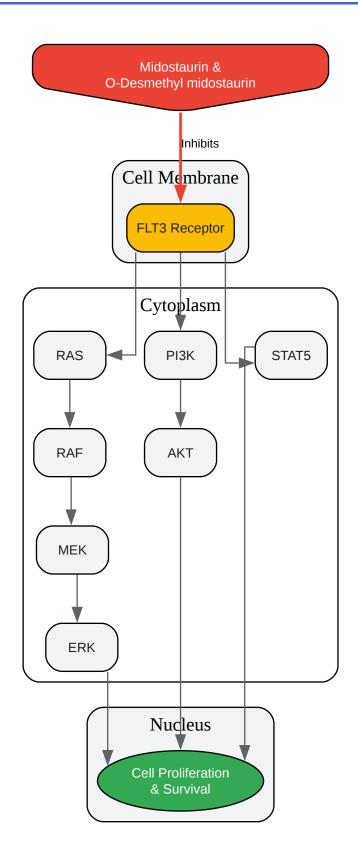
Signaling Pathway Inhibition

Midostaurin and its active metabolites, including O-Desmethyl midostaurin, are multi-targeted kinase inhibitors. They exert their therapeutic effects by inhibiting several signaling pathways implicated in cancer cell proliferation and survival. The two primary targets are the FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC) signaling pathways.

FLT3 Signaling Pathway Inhibition

Mutations in the FLT3 receptor are common in acute myeloid leukemia and lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. Midostaurin and its metabolites inhibit the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals.





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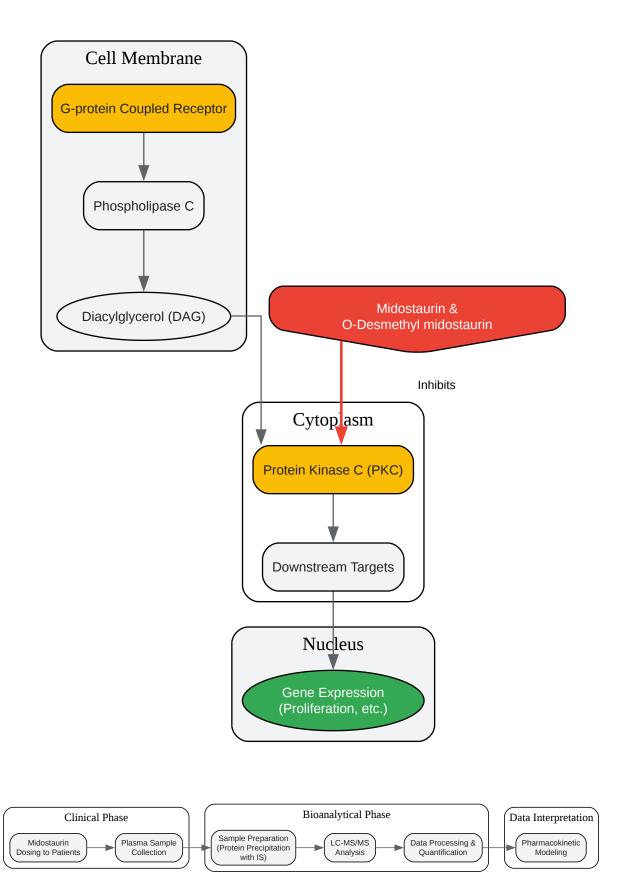
Caption: Inhibition of the FLT3 signaling pathway by midostaurin.



Protein Kinase C (PKC) Signaling Pathway Inhibition

Midostaurin was initially developed as a Protein Kinase C (PKC) inhibitor. PKC is a family of serine/threonine kinases involved in various cellular processes, including cell proliferation and differentiation. By inhibiting PKC, midostaurin can interfere with these processes in cancer cells.







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References

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